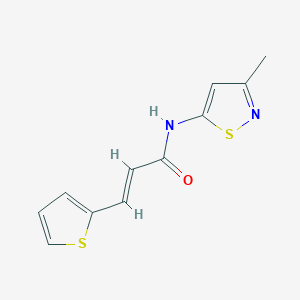

(E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(3-methyl-1,2-thiazol-5-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS2/c1-8-7-11(16-13-8)12-10(14)5-4-9-3-2-6-15-9/h2-7H,1H3,(H,12,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSXJWAOGHQOSJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NSC(=C1)NC(=O)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Formation of the Thiophene Ring: Thiophene can be synthesized via various methods, including the Paal-Knorr synthesis.

Coupling Reaction: The isothiazole and thiophene rings are then coupled through an acrylamide linkage. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound in drug discovery.

Medicine: Investigation of its pharmacological properties for therapeutic applications.

Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

Thiophene vs. furan (as in 26b ): Thiophene’s higher electron density may enhance π-π stacking in target binding compared to furan’s oxygen-based polarity.

Synthetic Routes :

Key Insights :

- Bioactivity: Morpholinophenyl derivatives (e.g., 26a) show moderate Sortase A inhibition, suggesting the target’s isothiazole-thiophene scaffold may also target bacterial enzymes .

- Thermal Stability: Thioxothiazolidinones (e.g., 13) exhibit higher melting points due to hydrogen-bonding networks, whereas acrylamides like 26a are more likely to form amorphous solids .

Biological Activity

(E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines isothiazole and thiophene moieties, which are known for their diverse biological activities. The IUPAC name is (E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide, and its molecular formula is .

The biological activity of (E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide primarily involves its interaction with specific enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various cellular pathways. This interaction can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic processes.

- Cellular Signaling Modulation : It can alter signaling pathways that are crucial for cell survival and proliferation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In a study involving neuroblastoma and glioblastoma cell lines, (E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide exhibited lower lethal concentrations compared to established chemotherapeutics, suggesting its efficacy as a novel anticancer agent .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Its structural components allow it to disrupt bacterial cell membranes or inhibit vital metabolic pathways in pathogens. In vitro tests have indicated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Case Studies

- Study on Cancer Cell Lines : A detailed investigation was conducted on the cytotoxicity of (E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide in neuroblastoma and glioblastoma cell lines. The results indicated that the compound had an LC50 value significantly lower than that of standard treatments, highlighting its potential as a therapeutic agent in oncology .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of the compound against various bacterial strains. The findings revealed that it possessed a minimum inhibitory concentration (MIC) comparable to leading antibiotics, indicating its potential role in combating antibiotic-resistant infections .

Comparative Analysis

The biological activity of (E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide can be compared with similar compounds containing isothiazole or thiophene rings. Below is a summary table comparing key compounds:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| (E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide | Structure | Significant cytotoxicity in cancer cell lines | Effective against Gram-positive bacteria |

| N-(3-methylisothiazol-5-yl)-5-nitrofuran-2-carboxamide | Structure | Moderate activity reported | Broad-spectrum antibacterial effects |

| N-(3-methylisothiazol-5-yl)-5-phenyloxazole | Structure | Low cytotoxicity | Limited antimicrobial effectiveness |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide?

- Methodology : Multi-step synthesis involving acrylamide coupling via nucleophilic acyl substitution. Key steps include:

- Thiophene acrylate formation : Condensation of thiophen-2-ylcarboxaldehyde with malonic acid derivatives under acidic conditions.

- Amide coupling : Reaction of the acrylate intermediate with 3-methylisothiazol-5-amine using coupling agents like EDCI/HOBt in anhydrous DMF .

- Characterization : Confirm regioselectivity and purity via -/-NMR (e.g., acrylamide doublet at δ ~6.5–7.5 ppm) and HPLC (≥95% purity) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- NMR : Key signals include:

- Thiophene protons : Multiplet at δ 7.0–7.5 ppm (C–H stretching in thiophene).

- Isothiazole methyl group : Singlet at δ ~2.4 ppm (C–CH) .

- Mass Spectrometry : ESI-MS expected to show [M+H] at m/z 307.3 (CHNOS) .

Q. What computational tools predict the electronic properties of this acrylamide derivative?

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model HOMO/LUMO energies, polarizability, and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (λ ~280–320 nm) .

Advanced Research Questions

Q. How to design experiments to resolve contradictory bioactivity data across studies?

- Approach :

Purity assessment : Re-analyze batches via HPLC-MS to rule out impurities (e.g., residual solvents or byproducts) .

Assay standardization : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v).

Structural analogs : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate structure-activity contributions .

Q. What crystallographic strategies refine the 3D structure of this compound?

- Protocol :

- Crystallization : Optimize via vapor diffusion (e.g., ethyl acetate/hexane).

- Refinement : Use SHELXL (SHELX-2018) for anisotropic displacement parameters and hydrogen bonding analysis. Validate geometry with WinGX (e.g., R-factor <5%) .

Q. How to analyze structure-activity relationships (SAR) for pharmacological optimization?

- Key Modifications :

- Isothiazole ring : Replace 3-methyl group with halogens (e.g., Cl) to enhance electrophilicity and target binding.

- Thiophene substitution : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking with enzyme active sites .

- Biological Testing : Screen against kinase panels (e.g., EGFR, VEGFR2) using IC assays and correlate with DFT-calculated electron densities .

Q. What mechanistic insights explain its reactivity in nucleophilic environments?

- Kinetic Studies : Monitor acrylamide hydrolysis (pH 7.4 buffer, 37°C) via LC-MS. Fit data to a pseudo-first-order model to derive rate constants.

- DFT Analysis : Identify transition states for nucleophilic attack at the β-carbon of the acrylamide, considering solvent effects (e.g., PCM model for water) .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to address discrepancies?

- Factors to Investigate :

- Microsomal source : Human vs. rat liver microsomes may show species-specific CYP450 metabolism.

- Experimental conditions : Compare incubation times (e.g., 30 vs. 60 min) and NADPH regeneration systems.

- Resolution : Conduct cross-lab validation using standardized protocols (e.g., FDA Guidance for Industry #3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.